2-Methyl-2-nitro-1-phenyl-1-propanol is an organic compound classified as a nitro alcohol. It is characterized by its unique molecular structure, which includes a nitro group attached to a secondary alcohol. The compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential applications and chemical properties.
The compound can be synthesized through several methods, predominantly involving the reaction of nitro compounds with aldehydes or ketones. Various patents and scientific literature detail methods for its synthesis and applications, highlighting its relevance in both academic and industrial contexts .
2-Methyl-2-nitro-1-phenyl-1-propanol falls under the category of nitro compounds and alcohols. Its molecular formula is C_{10}H_{13}N_{O}_3 with a molecular weight of approximately 181.19 g/mol. This compound is recognized for its structural features that include a phenyl group, a methyl group, and a nitro functional group.
The synthesis of 2-methyl-2-nitro-1-phenyl-1-propanol typically involves the following methods:
The process generally involves:
The molecular structure of 2-methyl-2-nitro-1-phenyl-1-propanol can be represented as follows:
The compound's structural data include:
InChI=1S/C10H13NO3/c1-7(12)9(11)8-5-3-2-4-6-8/h2-8,12H,1H3
This representation indicates the arrangement of atoms within the molecule, highlighting functional groups such as hydroxyl (-OH) and nitro (-NO₂).
2-Methyl-2-nitro-1-phenyl-1-propanol participates in various chemical reactions typical for nitro alcohols:
These reactions often require careful control of conditions such as temperature, pH, and reactant concentrations to optimize yields and selectivity.
The mechanism by which 2-methyl-2-nitro-1-phenyl-1-propanol exerts its effects involves:
Research indicates that the vasodilatory effects are mediated through pathways involving soluble guanylate cyclase activation and subsequent cGMP production .
Relevant data from studies indicate that the compound maintains integrity across a range of pH levels but may degrade under extreme conditions.
2-Methyl-2-nitro-1-phenyl-1-propanol has several applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2